N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with a fluorine atom attached. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings would likely make this compound aromatic, contributing to its stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine groups might be able to participate in acid-base reactions, and the fluorine atom might make the phenyl ring more reactive towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine groups and the nonpolar phenyl and pyrimidine rings .Scientific Research Applications
Antiviral Activity
Research on derivatives of 2,4-diamino-6-substituted pyrimidines, such as those involved in studies by Hocková et al. (2003), demonstrates their potential in antiretroviral activity. These compounds were synthesized and evaluated for their inhibitory activity against various viruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showing marked inhibition in cell culture without measurable toxicity at certain concentrations (Hocková et al., 2003).
Tubulin Inhibition Mechanism
The synthesis and structure-activity relationship (SAR) analysis of a series of triazolopyrimidines by Zhang et al. (2007) revealed a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro but do not bind competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This mechanism is distinct from other antitumor agents and suggests a novel approach to overcoming resistance in cancer therapy (Zhang et al., 2007).
Fluorescent Receptors for Metal Ions
Pawar et al. (2015) developed a chemosensor molecule based on the benzene-1,2-diamine structure for selective and sensitive recognition of Ni2+ and Cu2+ ions. This molecule exhibits fluorescence-quenching properties upon binding with these metal ions, demonstrating its potential as a fluoroionophore for detecting metal ions in environmental and biological samples (Pawar et al., 2015).
Neurokinin-1 Receptor Antagonism
An example of targeting neurokinin-1 receptors for potential therapeutic applications is found in the work of Harrison et al. (2001). They developed a water-soluble, orally active neurokinin-1 receptor antagonist with potential for both intravenous and oral administration, showcasing the versatility of pyrimidine derivatives in developing central nervous system-targeted therapeutics (Harrison et al., 2001).
Drug-like Properties in Histamine Receptor Ligands
Sadek et al. (2014) explored 2-aminopyrimidines for their binding affinity to histamine H3 receptors, demonstrating the importance of drug-like properties and SAR in developing receptor-specific ligands. This research underscores the utility of pyrimidine derivatives in modulating receptor activity for potential therapeutic applications (Sadek et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4.ClH/c1-7-5-10(13)16-11(14-7)15-9-4-2-3-8(12)6-9;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARNABEVLLZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.